3-(Prop-2-yn-1-yloxy)propanoic acid
Overview
Description
3-(Prop-2-yn-1-yloxy)propanoic acid is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a carboxylic acid group, an ether linkage, and a terminal alkyne group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Prop-2-yn-1-yloxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with 3-chloropropanoic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Azides or thioethers.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes through bioorthogonal chemistry.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yloxy)propanoic acid depends on its specific application. In bioorthogonal chemistry, the terminal alkyne group participates in click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG1-acid: Similar structure with a polyethylene glycol (PEG) linker.
Propargyl-PEG2-acid: Contains a longer PEG linker.
3-(2-Propynyloxy)propanoic acid: Another name for the same compound.
Uniqueness
3-(Prop-2-yn-1-yloxy)propanoic acid is unique due to its combination of a carboxylic acid group, an ether linkage, and a terminal alkyne group. This combination allows for versatile reactivity and applications in various fields, particularly in bioorthogonal chemistry and materials science.
Properties
IUPAC Name |
3-prop-2-ynoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDYXLFHSFUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302043 | |
Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55683-37-9 | |
Record name | 55683-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(prop-2-yn-1-yloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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